molecular formula C15H10Cl2N2O2 B12772492 (R)-Lorazepam CAS No. 91402-80-1

(R)-Lorazepam

Cat. No.: B12772492
CAS No.: 91402-80-1
M. Wt: 321.2 g/mol
InChI Key: DIWRORZWFLOCLC-OAHLLOKOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

®-Lorazepam is a chiral benzodiazepine derivative used primarily for its anxiolytic, sedative, and anticonvulsant properties. It is the enantiomer of lorazepam, which is widely used in clinical settings for the treatment of anxiety disorders, insomnia, and seizures. The ®-enantiomer is less commonly studied compared to the (S)-enantiomer, but it has unique pharmacological properties that make it an interesting subject for research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-Lorazepam typically involves the resolution of racemic lorazepam or the asymmetric synthesis starting from chiral precursors. One common method involves the use of chiral catalysts or auxiliaries to induce asymmetry in the molecule. The reaction conditions often include the use of solvents like dichloromethane or ethanol, and reagents such as sodium hydroxide or hydrochloric acid to facilitate the reaction.

Industrial Production Methods

Industrial production of ®-Lorazepam usually involves large-scale resolution techniques or asymmetric synthesis. The resolution can be achieved through crystallization methods or by using chiral chromatography. Asymmetric synthesis on an industrial scale often employs chiral ligands and catalysts to ensure high enantiomeric purity.

Chemical Reactions Analysis

Types of Reactions

®-Lorazepam undergoes various chemical reactions, including:

    Oxidation: Typically involves the use of oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Can be reduced using agents such as lithium aluminum hydride.

    Substitution: Halogenation and nitration are common substitution reactions that ®-Lorazepam can undergo.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using chlorine or bromine in the presence of a catalyst.

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of ®-Lorazepam, which can have different pharmacological properties.

Scientific Research Applications

®-Lorazepam has a wide range of applications in scientific research:

    Chemistry: Used as a model compound for studying chiral separation techniques and asymmetric synthesis.

    Biology: Investigated for its effects on neurotransmitter systems and its potential neuroprotective properties.

    Medicine: Studied for its anxiolytic, sedative, and anticonvulsant effects, as well as its potential use in treating withdrawal symptoms.

    Industry: Used in the development of new pharmaceutical formulations and as a reference standard in quality control.

Mechanism of Action

®-Lorazepam exerts its effects by binding to the gamma-aminobutyric acid (GABA) receptor in the central nervous system. This binding enhances the inhibitory effects of GABA, leading to increased chloride ion influx and hyperpolarization of neurons. The molecular targets include the GABA-A receptor subunits, and the pathways involved are primarily related to the modulation of neurotransmitter release and neuronal excitability.

Comparison with Similar Compounds

Similar Compounds

    (S)-Lorazepam: The more commonly used enantiomer with similar pharmacological effects but different potency and side effect profile.

    Diazepam: Another benzodiazepine with a longer half-life and different metabolic pathways.

    Alprazolam: A benzodiazepine with a shorter duration of action and higher potency for treating acute anxiety.

Uniqueness

®-Lorazepam is unique due to its specific binding affinity and enantiomeric purity, which can result in different pharmacokinetics and pharmacodynamics compared to its (S)-enantiomer and other benzodiazepines. This makes it a valuable compound for studying the effects of chirality on drug action and metabolism.

Properties

CAS No.

91402-80-1

Molecular Formula

C15H10Cl2N2O2

Molecular Weight

321.2 g/mol

IUPAC Name

(3R)-7-chloro-5-(2-chlorophenyl)-3-hydroxy-1,3-dihydro-1,4-benzodiazepin-2-one

InChI

InChI=1S/C15H10Cl2N2O2/c16-8-5-6-12-10(7-8)13(19-15(21)14(20)18-12)9-3-1-2-4-11(9)17/h1-7,15,21H,(H,18,20)/t15-/m1/s1

InChI Key

DIWRORZWFLOCLC-OAHLLOKOSA-N

Isomeric SMILES

C1=CC=C(C(=C1)C2=N[C@@H](C(=O)NC3=C2C=C(C=C3)Cl)O)Cl

Canonical SMILES

C1=CC=C(C(=C1)C2=NC(C(=O)NC3=C2C=C(C=C3)Cl)O)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.